tert-Butyl 2-(dimethoxyphosphoryl)acetate

Catalog No.
S677501
CAS No.
62327-21-3
M.F
C8H17O5P
M. Wt
224.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(dimethoxyphosphoryl)acetate

CAS Number

62327-21-3

Product Name

tert-Butyl 2-(dimethoxyphosphoryl)acetate

IUPAC Name

tert-butyl 2-dimethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

InChI

InChI=1S/C8H17O5P/c1-8(2,3)13-7(9)6-14(10,11-4)12-5/h6H2,1-5H3

InChI Key

SAZYDWOWLRDDRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CP(=O)(OC)OC

Canonical SMILES

CC(C)(C)OC(=O)CP(=O)(OC)OC
  • Organic Synthesis: The presence of a protected carboxylic acid group (tert-Butyl) and a dimethylphosphonate group suggests tert-Butyl 2-(dimethoxyphosphoryl)acetate could be a useful intermediate for the synthesis of more complex molecules. The tert-Butyl group can be readily removed under acidic conditions, allowing for further manipulation of the carboxylic acid functionality []. Phosphonate groups are known to participate in various organic reactions, making this compound a potential building block for diverse target molecules [].

tert-Butyl 2-(dimethoxyphosphoryl)acetate is an organophosphorus compound characterized by its unique structure, which includes a tert-butyl group, an acetate moiety, and a dimethoxyphosphoryl group. Its molecular formula is C10H21O5P, and it has a molecular weight of 252.24 g/mol. The compound is known for its high solubility in various organic solvents and its potential applications in organic synthesis and medicinal chemistry .

Organophosphates can have a variety of hazards, including:

  • Acute toxicity: Can affect the nervous system, causing respiratory depression in severe cases [].
  • Skin and eye irritation: Can cause irritation or burns [].
Typical of esters and organophosphorus compounds. It can undergo hydrolysis to produce the corresponding acid and alcohol, particularly in the presence of water or acidic conditions. Additionally, it can react with nucleophiles due to the electrophilic nature of the phosphorus atom, leading to the formation of various phosphonates or phosphoric derivatives .

The synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate typically involves the reaction of tert-butyl acetate with dimethyl phosphite in the presence of a suitable catalyst. This process allows for the formation of the desired product through nucleophilic substitution reactions. Alternative methods may include variations in reaction conditions or the use of different phosphonating agents to achieve similar compounds .

tert-Butyl 2-(dimethoxyphosphoryl)acetate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
  • Medicinal Chemistry: Its unique structure may allow for the development of new pharmaceuticals, particularly in targeting enzyme systems.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

The versatility of this compound makes it a valuable building block in chemical research and industrial applications .

Several compounds exhibit structural similarities to tert-Butyl 2-(dimethoxyphosphoryl)acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Diethyl 2-(dimethoxyphosphoryl)acetateEthyl groups instead of tert-butylHigher volatility; different reactivity profile
Methyl 2-(dimethoxyphosphoryl)acetateMethyl group instead of tert-butylMore polar; may exhibit different biological activity
tert-Butyl diethylphosphonoacetateContains diethyl instead of dimethoxyDifferent steric hindrance; varied chemical behavior

tert-Butyl 2-(dimethoxyphosphoryl)acetate is systematically named according to IUPAC guidelines as tert-butyl 2-(dimethoxyphosphoryl)acetate. Its molecular formula, C₈H₁₇O₅P (molecular weight 224.19 g/mol), reflects a structure comprising:

  • A tert-butyl ester group (C(CH₃)₃O−)
  • An acetate backbone (−O−C(O)−CH₂−)
  • A dimethylphosphoryl moiety (−P(O)(OCH₃)₂)

Structural representation:
$$ \text{(CH}3\text{)}3\text{COC(O)CH}2\text{P(O)(OCH}3\text{)}_2 $$

Common synonyms include:

  • tert-Butyl P,P-dimethylphosphonoacetate
  • Dimethyl (Boc-methyl)phosphonate
  • MRIO-005

Key physical properties:

PropertyValueSource
Boiling point86–87°C (0.02 mmHg)
Density1.131 g/mL at 20°C
Refractive index (n_D)1.434

Historical Context in Phosphonate Chemistry

The compound’s significance is rooted in the development of phosphonate chemistry during the mid-20th century. Key milestones include:

  • Michaelis-Arbuzov Reaction (1898–1906): Enabled the synthesis of phosphonates from phosphites and alkyl halides, establishing foundational methodologies later adapted for this compound’s production .
  • Horner-Wadsworth-Emmons Reaction (1958): Leveraged phosphonate-stabilized carbanions for alkene synthesis, with tert-butyl 2-(dimethoxyphosphoryl)acetate becoming a preferred reagent due to its superior stereoselectivity compared to Wittig ylides .
  • Bioactive Molecule Synthesis (1980s–present): Applied in preparing anti-HIV dendrimers and RNA polymerase inhibitors, reflecting the shift toward functionalized phosphonates in medicinal chemistry .

The compound is synthesized via transesterification of trimethyl phosphonoacetate with potassium tert-butoxide, optimizing yield and purity for industrial-scale applications .

Significance in Synthetic Organic Chemistry

tert-Butyl 2-(dimethoxyphosphoryl)acetate addresses three critical challenges in modern synthesis:

Stereocontrolled Alkene Formation

As a Horner-Wadsworth-Emmons reagent, it produces E-alkenes with >90% selectivity in reactions with aldehydes. The mechanism proceeds through:

  • Deprotonation to form a phosphonate carbanion
  • Aldol addition to the carbonyl substrate
  • Oxaphosphetane intermediate elimination

Example reaction:
$$ \text{RCHO} + \text{(CH}3\text{)}3\text{COC(O)CH}2\text{P(O)(OCH}3\text{)}2 \xrightarrow{\text{Base}} \text{RCH=CHCO}2\text{t-Bu} + \text{Byproducts} $$

Synthesis of α,β-Unsaturated Esters

The compound’s acetate group facilitates mild saponification to α,β-unsaturated carboxylic acids, critical intermediates in:

  • Natural product synthesis (e.g., myxopyronin B analogs)
  • Polymer chemistry (e.g., conjugated dienes for photovoltaics)

Modular Functionalization

The phosphoryl group permits diverse transformations:

  • Allylation: Rhodium-catalyzed cyclopropanation for strained ring systems
  • Dendrimer Construction: Phosphonate-terminated polyphosphoesters with antiviral activity
  • Cross-Coupling: Suzuki-Miyaura reactions via in situ boronate formation

The synthesis of tert-butyl 2-(dimethoxyphosphoryl)acetate represents a significant area of organophosphorus chemistry, with applications spanning from pharmaceutical intermediates to agricultural chemicals. This comprehensive analysis examines the established synthetic routes and emerging methodologies for the preparation of this important phosphonoacetate ester, focusing on three primary categories: classical synthetic routes, modern synthetic approaches, and purification techniques with quality control measures.

Classical Synthetic Routes

Transesterification of Trimethyl Phosphonoacetate

The transesterification of trimethyl phosphonoacetate represents one of the most straightforward approaches to tert-butyl 2-(dimethoxyphosphoryl)acetate synthesis. This methodology relies on the selective exchange of alkoxy groups under controlled conditions [1] [2]. The reaction typically employs trimethyl phosphonoacetate as the starting phosphonate ester, which undergoes selective transesterification with tert-butanol in the presence of acid catalysts [2].

The mechanism involves initial protonation of one of the methoxy groups, followed by nucleophilic attack by tert-butanol. Research has demonstrated that this process can be conducted at temperatures ranging from 80-90°C over periods of 6-24 hours [1] [2]. The selectivity of this reaction is attributed to the steric differences between methyl and tert-butyl groups, with the bulky tert-butyl group preferentially forming the thermodynamically more stable product.

Optimization studies have revealed that the choice of acid catalyst significantly impacts both yield and selectivity. Strong acids such as sulfuric acid or p-toluenesulfonic acid provide efficient catalysis, though care must be taken to avoid side reactions including ester hydrolysis and phosphonate decomposition [1]. The reaction typically achieves yields in the range of 65-85%, with higher yields obtained when excess tert-butanol is employed to drive the equilibrium toward product formation.

However, this approach presents several limitations. The harsh acidic conditions can lead to side reactions, particularly with acid-sensitive substituents. Additionally, the elevated temperatures required may cause thermal decomposition of sensitive starting materials or products. The method also generates methanol as a byproduct, which must be efficiently removed to prevent reverse transesterification [2].

Reactions with Potassium tert-Butoxide

Potassium tert-butoxide mediated reactions represent another classical approach to phosphonoacetate synthesis, leveraging the strong basic character of this reagent. The mechanism typically involves deprotonation of the alpha-carbon adjacent to the phosphonate group, followed by subsequent transformations [3] [4] [5].

Studies have demonstrated that potassium tert-butoxide can facilitate the formation of tert-butyl phosphonoacetate derivatives through multiple pathways [3] [4]. In one approach, existing phosphonoacetate esters are treated with potassium tert-butoxide in tetrahydrofuran at temperatures ranging from room temperature to 70°C. The strong basicity of tert-butoxide (pKa of conjugate acid approximately 17) enables efficient deprotonation of activated methylene groups [4] [5].

The steric bulk of the tert-butoxide anion plays a crucial role in reaction selectivity. Unlike smaller alkoxide bases, tert-butoxide shows reduced nucleophilicity toward electrophilic centers due to steric hindrance, making it particularly suitable for reactions requiring selective deprotonation without competitive substitution reactions [4] [5]. This property has been exploited in the synthesis of various phosphonoacetate derivatives with yields ranging from 58-78%.

However, the use of potassium tert-butoxide presents certain challenges. The reagent is highly moisture-sensitive and requires anhydrous conditions throughout the reaction. Additionally, the strong basic conditions may not be compatible with base-sensitive functional groups. The limited substrate scope and requirement for inert atmosphere conditions also restrict the general applicability of this methodology [4].

Modern Synthetic Approaches

Mitsunobu Reaction Applications

The Mitsunobu reaction has emerged as a powerful modern tool for phosphonoacetate synthesis, offering mild conditions and excellent stereochemical control [6] [7] [8] [9]. This methodology utilizes triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to convert alcohols into various functional groups, including phosphonate esters [6] [8].

In the context of phosphonoacetate synthesis, the Mitsunobu reaction enables the coupling of tert-butanol with appropriate phosphonoacetic acid derivatives under mild conditions [7] [8]. The reaction mechanism involves initial formation of a betaine intermediate between triphenylphosphine and the azodicarboxylate, followed by protonation by the acid nucleophile and subsequent alcohol activation [7] [8].

Recent mechanistic studies have provided detailed insights into the reaction pathway, revealing that the stereochemical outcome depends on the order of reagent addition and the nature of the phosphine reagent used [7]. When carboxylic acid is present at the beginning, the reaction proceeds primarily through alkoxyphosphonium intermediates with inversion of stereochemistry. This understanding has enabled optimization of reaction conditions for improved yields and selectivity.

The Mitsunobu approach offers several advantages including mild reaction conditions (0°C to room temperature), compatibility with a wide range of functional groups, and excellent stereochemical control [6] [8]. Yields typically range from 50-75%, with higher yields achieved when optimized conditions are employed. The method has found particular application in the synthesis of complex phosphonate esters where traditional methods fail due to substrate sensitivity [9].

However, the Mitsunobu reaction also presents certain limitations. The requirement for expensive reagents (triphenylphosphine and azodicarboxylates) increases synthetic costs. Additionally, the reaction generates stoichiometric amounts of triphenylphosphine oxide and hydrazine derivatives as byproducts, necessitating careful purification procedures [7] [8].

Selective Phosphorylation Strategies

Modern selective phosphorylation strategies represent a significant advancement in phosphonoacetate synthesis, offering improved control over product distribution and reaction conditions [2] [10] [11]. These methodologies rely on carefully designed reagent systems that enable selective formation of mono- or diester products depending on reaction parameters.

Recent developments in this area include the use of alkoxy group donors such as triethyl orthoacetate for the selective esterification of phosphonic acids [2]. This approach exploits temperature-dependent selectivity, where reaction at 30°C yields predominantly monoester products, while higher temperatures (90°C) favor diester formation. The mechanism involves formation of intermediate dialkoxy carboxylate species that undergo subsequent transformation with release of ethyl acetate as the driving force.

The substrate scope of these selective phosphorylation strategies has been extensively investigated, demonstrating compatibility with both aromatic and aliphatic phosphonic acids [2]. The methodology shows excellent scalability, with similar selectivity maintained from small laboratory scale to larger preparative scale reactions. Yields typically range from 60-90%, with the higher end achieved when optimal temperature and reagent stoichiometry are employed.

Advanced phosphorylation strategies have also incorporated novel reagent systems such as oxyonium phosphobetaines, which serve as versatile intermediates for the synthesis of various phosphate derivatives [10]. These intermediates can be isolated and characterized or used directly for subsequent transformations, providing flexibility in synthetic planning.

Purification Techniques and Quality Control

Chromatographic Purification Methods

The purification of tert-butyl 2-(dimethoxyphosphoryl)acetate requires careful consideration of the compound's chemical properties and potential impurities. Flash column chromatography represents the most commonly employed purification technique, typically utilizing silica gel as the stationary phase with ethyl acetate/hexanes gradient elution [12] [13].

Optimization of chromatographic conditions is crucial for achieving high purity products. Studies have shown that the choice of eluent system significantly impacts separation efficiency. For phosphonoacetate esters, ethyl acetate/hexanes gradients starting from 10% ethyl acetate and increasing to 50% provide optimal separation of product from unreacted starting materials and byproducts [12] [13]. The presence of phosphonate functionality imparts moderate polarity to these compounds, requiring careful balance of eluent polarity.

Reverse-phase high-performance liquid chromatography (HPLC) offers superior resolution for analytical and preparative applications [14] [15]. C18 columns with acetonitrile/water/acid mobile phases provide excellent separation, with the ability to resolve closely related impurities. The inclusion of phosphoric acid in the mobile phase helps maintain peak shape and resolution, though formic acid substitution may be necessary for mass spectrometry applications [15].

Ion exchange chromatography has found specific application in the purification of phosphonoacetate derivatives, particularly for the removal of ionic impurities and for the separation of different protonation states [14] [16]. Anion exchange resins operating at pH 2-8 can effectively separate phosphonate esters based on their charge characteristics. However, this technique requires careful pH control and may not be suitable for acid-sensitive compounds.

Specialized purification techniques have been developed for oligonucleotide-containing phosphonoacetate modifications. These include denaturing polyacrylamide gel electrophoresis (PAGE) for achieving base-level resolution and reversed-phase cartridge purification for routine applications [17] [14]. PAGE purification can achieve greater than 90% purity but suffers from low recovery and incompatibility with certain modifications.

Quality Control and Analytical Characterization

Comprehensive quality control of tert-butyl 2-(dimethoxyphosphoryl)acetate requires multiple analytical techniques to confirm identity, purity, and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural characterization, with both ¹H and ³¹P NMR providing complementary information [18] [16].

¹H NMR spectroscopy reveals characteristic signals for the tert-butyl group (δ 1.50 ppm, singlet, 9H), methoxy groups (δ 3.80 ppm, doublet due to ³¹P coupling, 6H), and the methylene bridge (δ 3.07 ppm, doublet due to ³¹P coupling, 2H) [18]. The coupling patterns and integration ratios provide definitive confirmation of structure and can detect common impurities such as unreacted starting materials or hydrolysis products.

³¹P NMR spectroscopy offers highly sensitive detection of phosphorus-containing impurities and can distinguish between different oxidation states of phosphorus [1] [16]. For tert-butyl 2-(dimethoxyphosphoryl)acetate, a single peak in the range of 20-25 ppm is expected for pure compound. Multiple peaks or chemical shift deviations may indicate impurities or decomposition products.

Mass spectrometry, particularly electrospray ionization (ESI-MS), provides molecular weight confirmation and fragmentation pattern analysis [19]. The molecular ion peak at m/z 225 [M+H]⁺ and characteristic fragments such as m/z 169 [M-tBu]⁺ confirm molecular identity. The isotope pattern and base peak intensity provide additional quality indicators.

Infrared spectroscopy offers rapid identification through characteristic vibrational frequencies, particularly the P=O stretch around 1250 cm⁻¹ and C-H vibrations around 2980 cm⁻¹ [20]. Peak sharpness and baseline resolution indicate sample purity, while peak shifts may suggest hydrogen bonding or other intermolecular interactions.

Elemental analysis provides quantitative composition data, with theoretical values for tert-butyl 2-(dimethoxyphosphoryl)acetate being C: 42.85%, H: 7.64%, P: 13.82% [20]. Agreement within ±0.4% of theoretical values indicates high purity, while deviations may suggest incomplete purification or decomposition.

Melting point determination, where applicable, serves as a simple purity assessment tool. Sharp melting ranges (within 2°C) typically indicate high purity, while broad or depressed melting points suggest impurities [21]. However, this technique is limited to crystalline products and may not be applicable to all phosphonoacetate esters.

Advanced analytical techniques such as high-resolution mass spectrometry and two-dimensional NMR may be employed for detailed structural elucidation and impurity identification. These methods are particularly valuable when dealing with complex mixtures or when standard analytical techniques provide ambiguous results [19] [22].

The implementation of comprehensive quality control protocols ensures consistent product quality and enables identification of synthetic or purification issues before they impact downstream applications. Regular calibration of analytical instruments and use of appropriate reference standards maintains the reliability of quality control procedures [20] [23].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl O,O-dimethylphosphonoacetate

Dates

Last modified: 08-15-2023

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